molecular formula C19H17BrN2O2S B2876158 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate CAS No. 953221-50-6

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate

Cat. No. B2876158
CAS RN: 953221-50-6
M. Wt: 417.32
InChI Key: JDIULZOMTXLKOD-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is a chemical compound with the CAS Number: 33186-15-1 . It has a molecular weight of 234.32 .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the similar compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesis of similar compounds involved the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Physical And Chemical Properties Analysis

The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is solid in its physical form . It has a molecular weight of 234.32 .

Scientific Research Applications

Anti-inflammatory Properties

Compounds related to 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl have been studied for their anti-inflammatory properties. Specifically, derivatives have shown potential in inhibiting COX-1 and COX-2 enzymes, which play a significant role in the inflammatory process . These findings suggest that our compound of interest could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or asthma.

Molecular Docking Studies

Molecular docking studies can reveal the potential interactions between 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate and various biological targets. This computational approach could help in the rational design of drugs based on the compound, accelerating the drug discovery process .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that their targets might include enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .

Mode of Action

Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the inflammatory response. COX enzymes are involved in the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound could potentially disrupt these pathways and reduce inflammation.

Result of Action

Based on the anti-inflammatory properties of similar compounds , it can be hypothesized that this compound may reduce inflammation at the molecular and cellular levels.

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c20-15-7-3-2-6-14(15)18(23)24-13-8-9-16-17(12-13)25-19(21-16)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIULZOMTXLKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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